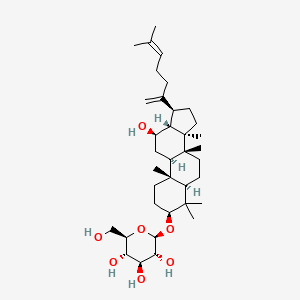

Ginsenoside Rk2

Description

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGBQZAELMGYNO-YMWSGFAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ginsenoside Rk2: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rk2 is a rare protopanaxadiol-type saponin primarily found in processed ginseng, such as red ginseng and sun ginseng. Its formation is a result of the deglycosylation of major ginsenosides at high temperatures. In recent years, this compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms and the experimental protocols used for its study.

Chemical Structure and Physicochemical Properties

This compound is a dammarane-type triterpenoid saponin. Its chemical structure consists of a tetracyclic triterpenoid aglycone with a sugar moiety attached.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₀O₇ | [1] |

| Molecular Weight | 604.86 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | [1] |

| CAS Number | 364779-14-6 | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO | [3] |

| Storage | Store at -20°C for long-term storage | [4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of various cellular signaling pathways.

Hepatoprotective Effects

This compound has demonstrated significant protective effects against liver injury, particularly in the context of ischemia/reperfusion injury.[2] The primary mechanism underlying this protection is the activation of the PI3K/AKT signaling pathway.[2]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12). This effect is primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic activity against various cancer cell lines. While the precise mechanisms are still under investigation, it is hypothesized that Rk2 may induce apoptosis and inhibit cell proliferation in a manner similar to other protopanaxadiol ginsenosides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the properties and activities of this compound.

Extraction and Isolation of this compound

This compound is typically extracted from processed ginseng. The following protocol outlines a general procedure for its extraction and isolation.

Detailed Protocol:

-

Extraction: Powdered processed ginseng is extracted with 80% methanol using either reflux or ultrasonication for 2-3 hours. This step is repeated three times to ensure complete extraction.

-

Filtration and Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, containing the ginsenosides, is collected and concentrated.

-

Column Chromatography: The butanol fraction is subjected to column chromatography on silica gel or octadecylsilane (ODS) columns, eluting with a gradient of chloroform-methanol-water or methanol-water to separate the ginsenosides.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 203 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control group.

Western Blot Analysis for AKT Pathway Activation

This protocol is used to detect the phosphorylation of AKT in response to this compound treatment.[2]

Protocol:

-

Cell Lysis: After treatment with this compound, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-12

This protocol is used to quantify the production of IL-12 in cell culture supernatants after treatment with this compound.

Protocol:

-

Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or an inflammatory stimulus (e.g., LPS).

-

ELISA Procedure: The concentration of IL-12 is measured using a commercial ELISA kit according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Adding a detection antibody.

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Quantification: The concentration of IL-12 in the samples is determined by comparison to a standard curve.

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential. Its well-defined chemical structure and diverse pharmacological activities, particularly its hepatoprotective and anti-inflammatory effects, make it a compelling candidate for further research and drug development. The experimental protocols outlined in this guide provide a solid foundation for scientists to explore the multifaceted properties of this rare ginsenoside. Further investigation into its anticancer mechanisms and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

- 1. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rk2: A Technical Overview of its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rk2, a rare protopanaxadiol saponin derived from processed ginseng, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the molecular properties of this compound, its known biological activities, and the intricate signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and drug development efforts centered on this promising natural product.

Molecular Profile

This compound is characterized by a specific chemical structure that dictates its biological function. The key molecular identifiers are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 604.86 g/mol | [1] |

| Molecular Formula | C₃₆H₆₀O₇ | [1] |

| CAS Number | 364779-14-6 | |

| Chemical Structure | A dammarane-type triterpenoid saponin | [1] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of pharmacological effects, with notable protective actions in liver pathologies. Its primary biological activities include anti-inflammatory, anti-apoptotic, and antioxidant effects.

Hepatoprotective Effects

Preclinical studies have demonstrated the potential of this compound in mitigating liver damage. Specifically, it has been shown to alleviate alcoholic liver disease (ALD) and protect against hepatic ischemia/reperfusion injury (IRI).

In the context of ALD, this compound administration in mouse models resulted in a significant reduction in serum aminotransferase levels, decreased lipid accumulation in the liver, and amelioration of hepatic inflammation and oxidative stress.

In models of hepatic IRI, this compound treatment has been observed to reduce inflammation and apoptosis in hepatocytes. This protective effect is dose-dependent and points towards its potential as a therapeutic agent in clinical scenarios involving temporary cessation of blood flow to the liver, such as liver transplantation and major hepatic surgery.

Signaling Pathways

The therapeutic effects of this compound are underpinned by its modulation of specific intracellular signaling cascades. The two primary pathways identified to date are the NLRP3/NLRP6 inflammasome pathway and the AKT signaling pathway.

NLRP3/NLRP6 Inflammasome Pathway

This compound has been shown to regulate the activity of the NLRP3 and NLRP6 inflammasomes, which are key components of the innate immune system involved in sensing cellular danger and initiating inflammatory responses. In the context of alcoholic liver disease, this compound acts as an inhibitor of the NLRP3 inflammasome in the liver, thereby reducing alcohol-induced inflammation. Concurrently, it enhances the activity of the NLRP6 inflammasome in the intestine, which is crucial for maintaining intestinal barrier function.

Figure 1: Dual regulatory role of this compound on inflammasome pathways.

AKT Signaling Pathway

This compound exerts a protective effect against hepatic ischemia/reperfusion injury by directly targeting and activating the AKT (also known as Protein Kinase B) signaling pathway. Research indicates that this compound binds to AKT1, promoting its translocation from the cytoplasm to the plasma membrane. This facilitates the interaction of AKT1 with its upstream activator, PDPK1, leading to the activation of AKT1 and its downstream signaling targets. Activated AKT plays a crucial role in promoting cell survival and inhibiting apoptosis.

Figure 2: Activation of the AKT signaling pathway by this compound.

Experimental Protocols

The following protocols provide a general framework for investigating the biological effects of this compound. Researchers should optimize these protocols based on their specific experimental conditions and cell/animal models.

Mouse Model of Hepatic Ischemia/Reperfusion Injury

This protocol describes a common method for inducing hepatic IRI in mice.

-

Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

Surgical Preparation: Perform a midline laparotomy to expose the liver.

-

Ischemia Induction: Occlude the portal vein and hepatic artery supplying the left and median lobes of the liver with a non-traumatic microvascular clamp. This induces approximately 70% hepatic ischemia.

-

Ischemia Duration: Maintain the ischemic state for a predetermined period, typically 60-90 minutes.

-

Reperfusion: Remove the clamp to restore blood flow to the ischemic lobes.

-

Post-operative Care: Suture the abdominal incision and provide appropriate post-operative care, including analgesia and maintenance of body temperature.

-

Sample Collection: At the desired time points post-reperfusion, euthanize the mice and collect blood and liver tissue for analysis.

Western Blotting for AKT Pathway Activation

This protocol outlines the steps for assessing the phosphorylation status of AKT and its downstream targets.

-

Protein Extraction: Homogenize liver tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and other relevant downstream targets overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inflammasome Activation Assay

This protocol provides a method for assessing NLRP3 inflammasome activation in liver tissue.

-

Tissue Homogenization: Homogenize liver tissue in a suitable lysis buffer.

-

Immunoprecipitation (Optional): To confirm protein-protein interactions within the inflammasome complex, perform immunoprecipitation using an antibody against NLRP3 or ASC.

-

Western Blotting: Analyze the levels of key inflammasome components, including NLRP3, ASC, and cleaved caspase-1 (p20 subunit), in the tissue lysates by Western blotting as described in the previous protocol.

-

ELISA: Quantify the levels of mature IL-1β and IL-18 in the tissue homogenates or serum using commercially available ELISA kits.

Experimental Workflow Diagram

Figure 3: General experimental workflow for studying this compound in vivo.

Conclusion

This compound is a promising natural compound with well-defined hepatoprotective properties. Its ability to modulate the NLRP3/NLRP6 inflammasome and AKT signaling pathways highlights its potential for the development of novel therapeutics for liver diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this potent ginsenoside and translating its therapeutic potential into clinical applications.

References

Biosynthesis of Rare Ginsenoside Rk2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the biosynthesis of the rare ginsenoside Rk2. This document details the enzymatic, microbial, and chemical transformation strategies employed to convert major ginsenosides into this pharmacologically significant compound. It includes structured data presentations, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.

Introduction to this compound

This compound is a rare dammarane-type saponin found in processed ginseng. It exhibits a range of promising pharmacological activities. However, its low natural abundance necessitates the development of efficient biosynthetic methods for its production to enable further research and potential therapeutic applications. The primary strategies for Rk2 synthesis involve the structural modification of more abundant protopanaxadiol (PPD)-type ginsenosides, such as Rb1, Rb2, and Rc.

Biosynthetic Pathways of this compound

The biosynthesis of Rk2 is not a de novo process in most systems but rather a result of the transformation of major ginsenosides. The key transformation is the dehydration of the ginsenoside Rh2 at the C-20 position, leading to the formation of a double bond between C-20 and C-21.[1] The general pathway involves the initial deglycosylation of major PPD-type ginsenosides to produce a series of intermediate minor ginsenosides.

A common pathway proceeds as follows:

-

Deglycosylation of Major Ginsenosides: Major ginsenosides like Rb1, Rb2, and Rc are first hydrolyzed to remove outer sugar moieties. This can be achieved enzymatically or through microbial action. For instance, the conversion of Rb1 to Rd, and subsequently to F2, is a critical step.

-

Formation of Key Intermediates: Ginsenoside F2 is a key intermediate that can be further converted to Rh2.

-

Dehydration to Rk2: The final step involves the dehydration of Rh2 to form Rk2. This is often achieved through heat and acid treatment.[1]

Below is a diagram illustrating the general biotransformation pathway leading to the formation of Rk2.

Methodologies for Rk2 Biosynthesis

Combined Enzymatic and Acid-Heat Treatment

A highly effective method for producing a mixture of rare ginsenosides, including Rk2, involves a two-step process: enzymatic hydrolysis followed by acid-catalyzed heat treatment.[2]

Experimental Protocol:

Step 1: Enzymatic Conversion of Major Ginsenosides to Ginsenoside F2

-

Substrate Preparation: Prepare a solution of a protopanaxadiol-type ginsenoside mixture (containing Rb1, Rb2, Rc, and Rd) in a suitable buffer (e.g., 50 mM McIlvaine buffer, pH 6.0). A substrate concentration of around 8 mg/mL can be used.

-

Enzyme Addition: Add a commercial enzyme preparation with glycoside-hydrolyzing activity, such as Viscozyme L, to the substrate solution. The optimal enzyme concentration is typically around 60 U/mL.[3][4]

-

Incubation: Incubate the reaction mixture at 50°C for approximately 8 hours.[3][4] This allows for the conversion of the major ginsenosides into the intermediate, ginsenoside F2, with a molar yield of over 95%.[3][4]

-

Enzyme Inactivation: After the incubation period, inactivate the enzyme by heating the mixture (e.g., at 100°C for 10 minutes).

Step 2: Acid-Heat Conversion of Ginsenoside F2 to Rk2

-

Acidification: Adjust the pH of the solution from Step 1 to 2.0 using a 2% (w/v) citric acid solution.[2]

-

Heat Treatment: Heat the acidified solution in an autoclave at 121°C for 15 minutes.[2] This step facilitates the dehydration of ginsenoside Rh2 (formed from F2) into Rk2 and other rare ginsenosides like Rh3.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture and extract the ginsenosides using a suitable solvent such as n-butanol.

-

Purification: The resulting mixture of rare ginsenosides can be further purified using techniques like preparative high-performance liquid chromatography (HPLC) to isolate Rk2.

The workflow for this combined approach is visualized below.

Microbial Transformation

Certain microorganisms possess the enzymatic machinery to transform major ginsenosides into rare ones. Talaromyces flavus, a fungus isolated from the rhizosphere of Panax notoginseng, has been shown to produce a variety of minor ginsenosides, including Rk2, through dehydration reactions.[3]

Experimental Protocol:

-

Fungal Culture: Inoculate a pure colony of Talaromyces flavus into a Potato Dextrose Broth (PDB) medium (composed of 5 g/L potato extract powder and 15 g/L glucose, pH 4.5-4.7).[5]

-

Incubation: Culture the fungus at 25°C with shaking at 150 rpm for 5 days.[5]

-

Substrate Addition: Add a sterile solution of a major ginsenoside (e.g., a mixture of Rb1, Rd, Re, Rg1) to the culture medium to a final concentration of 0.05 mg/mL.[5]

-

Fermentation: Continue the incubation under the same conditions for an extended period (e.g., up to 21 days), with periodic sampling to monitor the biotransformation.

-

Extraction and Analysis: Harvest the culture broth and extract the ginsenosides with an equal volume of water-saturated n-butanol. Analyze the extract using TLC, HPLC, and MS to identify and quantify the produced rare ginsenosides, including Rk2.

The logical relationship in microbial screening for ginsenoside transformation is depicted below.

Quantitative Data on Rk2 Production

The yield of Rk2 can vary significantly depending on the chosen method and the starting material. The following table summarizes representative quantitative data from the literature.

| Production Method | Starting Material | Key Reagents/Microorganism | Rk2 Yield | Other Rare Ginsenosides Produced | Reference |

| Combined Enzymatic and Acid-Heat Treatment | Protopanaxadiol-type ginsenoside mixture (60 g) | Viscozyme L, Citric Acid | 47 mg (from 2 g of Rh2-MIX) | 20(S)-Rh2, 20(R)-Rh2, Rh3 | [2] |

| Microbial Transformation | Mixture of major ginsenosides | Talaromyces flavus | Not explicitly quantified, but identified as a product | F2, 20(S, R)-Rh2, Rh3 | [3] |

| Heat Processing of Ginseng Leaf | Raw ginseng leaf | Steam | 2.6-fold increase after nine steaming cycles | F2, Rg3, Rk3, Rh3, Rh4 | [1] |

Conclusion

The biosynthesis of the rare this compound is a rapidly advancing field, with combined enzymatic and acid-heat treatment currently offering a promising and scalable approach. Microbial transformation presents an environmentally friendly alternative, though further optimization is needed to enhance yields. This guide provides a foundational understanding of the key methodologies and serves as a practical resource for researchers aiming to produce Rk2 for further pharmacological investigation and drug development. The detailed protocols and visual workflows are intended to facilitate the replication and advancement of these techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Viscozyme® L를 이용한 인삼유래 사포닌으로부터 Minor Ginsenoside F2의 생산 - 한국키틴키토산학회지 - 한국천연고분자학회 - KISS [kiss.kstudy.com]

- 5. Highly Regioselective Biotransformation of Protopanaxadiol-type and Protopanaxatriol-type Ginsenosides in the Underground Parts of Panax notoginseng to 18 Minor Ginsenosides by Talaromyces flavus - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rk2: A Technical Deep Dive into its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rk2, a rare protopanaxadiol saponin derived from the processing of ginseng, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to effectively suppress the activation of this pathway. In a model of ulcerative colitis, this compound demonstrated a concentration-dependent reduction in the release of pro-inflammatory cytokines such as Interleukin (IL)-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α) in a co-culture model of human colorectal adenocarcinoma Caco-2 cells and human intestinal epithelial THP-1 cells.[1][2][3] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising key kinases such as ERK, JNK, and p38, plays a crucial role in translating extracellular signals into cellular inflammatory responses. Research indicates that this compound can inactivate the ERK/MEK signaling pathway, contributing to its anti-inflammatory effects.[1][2][3] In a model of ulcerative colitis, the inhibitory effects of this compound on the ERK/MEK pathway were observed to be concentration-dependent.[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration of Rk2 | Observed Effect | Reference |

| HuH7 and Primary Hepatocytes | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Cell Viability | 5 µM, 10 µM, 20 µM | Dose-dependent increase in cell viability. | [4][5] |

| HuH7 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | TNF-α Luciferase Activity | 20 µM | Significant reduction in luciferase activity. | [4][6] |

| HuH7 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | IL-6 Luciferase Activity | 20 µM | Significant reduction in luciferase activity. | [4][6] |

| Caco-2 and THP-1 co-culture | Not specified | IL-1β, IL-6, TNF-α release | Concentration-dependent | Reduced release of pro-inflammatory cytokines. | [1][2][3] |

| HT-29 Cells | Not specified | Cell Viability | Concentration-dependent | Promoted cell viability. | [1] |

| HT-29 Cells | Not specified | Cell Apoptosis | Concentration-dependent | Suppressed cell apoptosis. | [1] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 100, 200, 400, 500 μg/mL (in GRh2-mix) | Dose-dependent inhibition of NO production. | [7][8] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | iNOS, TNF-α, COX-2, IL-1β, IL-6, NF-κB expression | 100, 200, 400, 500 μg/mL (in GRh2-mix) | Suppression of inflammatory gene expression. | [7][8] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | Dosage of Rk2 | Parameter Measured | Observed Effect | Reference |

| Mice | Hepatic Ischemia/Reperfusion Injury | Dose-dependent | Liver Injury | Protected against hepatic I/R-induced liver injury. | [4][5] |

| BALB/c Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | 7.5, 15, or 30 mg/kg for 3 days | Body weight, Disease Activity Index (DAI) | Remarkable reversal of weight loss and increased DAI. | [9] |

| BALB/c Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | High dose | Colonic and systemic levels of pro-inflammatory and anti-inflammatory cytokines | Normalized pro-inflammatory cytokine levels and significantly raised anti-inflammatory cytokine concentrations. | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.

Cell Culture and Induction of Inflammation

-

Cell Lines:

-

RAW 264.7 (Murine Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Caco-2 (Human Colorectal Adenocarcinoma) and THP-1 (Human Monocytic): Co-cultured to establish an in vitro model of the intestinal barrier.

-

HuH7 (Human Hepatocellular Carcinoma) and Primary Hepatocytes: Used for studies on hepatic injury.

-

-

Inflammatory Stimulus:

-

Lipopolysaccharide (LPS): Typically used at a concentration of 1 µg/mL to induce an inflammatory response in RAW 264.7 cells.

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R): A model to mimic ischemia-reperfusion injury in vitro.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after treatment with this compound and/or LPS.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples (cell culture supernatant or serum) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to detect and quantify the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38).

-

Procedure:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound inhibits NF-κB and MAPK signaling.

Experimental Workflows

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB and MAPK signaling pathways. The available data, though still expanding, consistently show its ability to reduce the production of key pro-inflammatory mediators in a dose-dependent manner in various in vitro and in vivo models. This technical guide consolidates the current knowledge on this compound, providing a foundation for further research and development. Future studies should focus on elucidating more precise quantitative measures of its potency, such as IC50 values for various inflammatory markers, and further exploring its therapeutic potential in a broader range of inflammatory diseases. The detailed experimental protocols provided herein offer a standardized framework for such investigations.

References

- 1. dl.begellhouse.com [dl.begellhouse.com]

- 2. This compound Protects against Ulcerative Colitis via Inactivating ERK/MEK Pathway by SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dl.begellhouse.com [dl.begellhouse.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviates hepatic ischemia/reperfusion injury by enhancing AKT membrane translocation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Ginsenoside Rk2: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rk2, a rare protopanaxadiol saponin, has emerged as a compound of significant interest in the scientific community due to its potent biological activities, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and the transformation pathways leading to its formation. It details quantitative data on its prevalence in various processed ginseng products and presents comprehensive experimental protocols for its isolation, purification, and quantification. Furthermore, this guide elucidates the molecular mechanisms of Rk2, focusing on its modulation of key signaling pathways such as PI3K/Akt and MAPK, supported by graphical representations to facilitate understanding.

Discovery and Natural Sources

This compound is not a primary component of fresh Panax ginseng. Instead, it is a rare ginsenoside that is primarily formed during the thermal processing of raw ginseng.[1][2][3] This processing, which includes steaming and drying, leads to the transformation of more abundant ginsenosides into less polar, and often more bioactive, compounds like Rk2.

Natural Sources:

The principal natural sources of this compound are processed ginseng products, with its concentration varying depending on the processing method and duration.

-

Black Ginseng: Produced through multiple cycles of steaming and drying, black ginseng is a significant source of Rk2. The repeated thermal treatment promotes the conversion of other ginsenosides into Rk2.[1][2][4]

-

Red Ginseng: This is created by steaming fresh ginseng, a process that also induces the formation of Rk2, although typically at lower concentrations than in black ginseng.[3]

-

Sun Ginseng: A type of red ginseng processed at a higher temperature, Sun Ginseng is also known to contain this compound.

The transformation pathway to this compound primarily involves the dehydration of Ginsenoside Rh2.[2] Ginsenoside Rh2, in turn, is formed from the deglycosylation of major protopanaxadiol-type ginsenosides such as Rb1, Rb2, Rc, and Rd during heat treatment.

Transformation Pathway of this compound:

Caption: Transformation of major ginsenosides to this compound.

Quantitative Analysis of this compound

The concentration of this compound in processed ginseng can be quantified using advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The data below summarizes the findings from studies on processed ginseng leaves.

| Processed Sample | Number of Steaming Cycles | This compound Content (mg/g) | Fold Increase | Reference |

| Raw Ginseng Leaf | 0 | Not Detected | - | [1][2] |

| Steamed Ginseng Leaf (SGL5) | 5 | Present (unquantified) | - | [1][2] |

| Steamed Ginseng Leaf (SGL9) | 9 | ~0.5 (estimated) | 2.6-fold (from first detection) | [1][2] |

Note: The quantitative data for Rk2 in various processed ginseng roots is still being extensively researched, with current literature indicating its presence and relative abundance rather than precise concentrations in many commercial products.

Experimental Protocols

Extraction of Total Ginsenosides from Processed Ginseng

This protocol outlines a general method for the extraction of total ginsenosides from processed ginseng, which is the initial step before the specific isolation of this compound.

Materials:

-

Dried, powdered processed ginseng (e.g., black ginseng)

-

80% Methanol

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Weigh 100 g of powdered processed ginseng and place it in a 1 L flask.

-

Add 800 mL of 80% methanol to the flask.

-

Perform extraction using one of the following methods:

-

Reflux extraction: Heat the mixture at 70°C for 2 hours. Repeat the extraction three times.

-

Ultrasonic extraction: Sonicate the mixture at room temperature for 1 hour. Repeat the extraction three times.

-

-

Combine the extracts from the three repetitions and filter through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

-

Dissolve the crude extract in distilled water.

-

Perform liquid-liquid partitioning by sequentially extracting with n-hexane, ethyl acetate, and n-butanol. The ginsenosides will be enriched in the n-butanol fraction.

-

Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator to yield the total ginsenoside extract.

Isolation and Purification of this compound by Preparative HPLC

This protocol describes the isolation and purification of this compound from the total ginsenoside extract using preparative High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Total ginsenoside extract

-

Preparative HPLC system with a C18 column (e.g., 20 x 250 mm, 10 µm)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Sample Preparation: Dissolve the total ginsenoside extract in methanol to a concentration of 100 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Preparative HPLC Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-10 min: 30% B

-

10-40 min: 30-60% B

-

40-50 min: 60-90% B

-

50-60 min: 90% B (column wash)

-

60-65 min: 90-30% B (equilibration)

-

-

Flow Rate: 10 mL/min

-

Detection: UV at 203 nm

-

-

Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions based on the chromatogram peaks. This compound is a less polar ginsenoside and will elute at a higher concentration of acetonitrile.

-

Purity Analysis: Analyze the collected fractions containing the peak corresponding to Rk2 using an analytical HPLC system with a C18 column and a similar gradient but at a lower flow rate (e.g., 1 mL/min).

-

Purification: Pool the fractions containing pure Rk2 and concentrate them using a rotary evaporator to obtain the purified this compound.

Workflow for Isolation and Purification of this compound:

Caption: Workflow for the isolation and purification of this compound.

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways. These pathways are crucial regulators of cell proliferation, survival, apoptosis, and inflammation, and their dysregulation is often implicated in diseases like cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and growth. Recent studies have shown that this compound can directly interact with and modulate this pathway.

Mechanism of Action: this compound has been found to directly bind to AKT1.[2] This interaction facilitates the translocation of AKT1 from the cytoplasm to the plasma membrane, where it can be activated by its upstream kinase, PDPK1. The activated Akt then phosphorylates a range of downstream targets, leading to the inhibition of apoptosis and promotion of cell survival. In the context of cancer, however, the modulation of this pathway by ginsenosides can be complex, sometimes leading to pro-apoptotic effects depending on the cellular context.

Caption: this compound's interaction with the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38.

Mechanism of Action: While the direct molecular target of this compound within the MAPK pathway is still under investigation, it is known that various ginsenosides can modulate the phosphorylation status of key components of this cascade. For instance, some ginsenosides can inhibit the phosphorylation of ERK and p38 MAPK, thereby blocking downstream signaling that can lead to reduced expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion and metastasis. The effect of Rk2 on this pathway is an active area of research.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising rare ginsenoside with significant therapeutic potential. Its formation through the processing of common ginseng roots highlights the importance of traditional preparation methods in enhancing the pharmacological properties of natural products. The ability of Rk2 to modulate critical signaling pathways like PI3K/Akt and MAPK provides a molecular basis for its observed anti-cancer and anti-inflammatory activities. Further research, particularly focused on detailed clinical trials and the elucidation of its precise molecular interactions, will be crucial in translating the potential of this compound into effective therapeutic strategies for a range of human diseases. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this potent natural compound.

References

- 1. This compound alleviates hepatic ischemia/reperfusion injury by enhancing AKT membrane translocation and activation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Changes of Ginsenoside Composition in the Creation of Black Ginseng Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Pharmacological Profile of Ginsenoside Rk2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rk2, a rare protopanaxadiol-type saponin derived from steamed ginseng, is emerging as a promising therapeutic agent with a diverse pharmacological profile.[1] This technical guide provides an in-depth overview of the core pharmacological activities of this compound, with a focus on its anti-inflammatory, immunomodulatory, and potential anti-cancer properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a novel therapeutic candidate.

Chemical Structure and Properties

This compound is a dammarane-type glycoside with the molecular formula C36H60O7.[1] Its structure is characterized by a protopanaxadiol aglycone with sugar moieties attached. The unique structural features of Rk2 contribute to its distinct biological activities.

Pharmacological Activities

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties, particularly in the context of inflammatory bowel disease (IBD), specifically ulcerative colitis (UC).[1][2] In preclinical studies, Rk2 has been shown to ameliorate the symptoms of dextran sulfate sodium (DSS)-induced colitis in mice, suggesting its potential as a therapeutic agent for UC.[1]

In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

In a DSS-induced colitis mouse model, oral administration of this compound at doses of 7.5, 15, and 30 mg/kg demonstrated a dose-dependent improvement in disease parameters.[1]

| Parameter | Control Group | DSS Model Group | Rk2-L (7.5 mg/kg) | Rk2-M (15 mg/kg) | Rk2-H (30 mg/kg) | SASP (200 mg/kg) |

| Body Weight Change (%) | Gain | Significant Loss | Attenuated Loss | Significant Attenuation | Significant Attenuation | Significant Attenuation |

| DAI Score | 0 | Significantly Increased | Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Colon Length (cm) | Normal | Significantly Shortened | Partially Restored | Significantly Restored | Significantly Restored | Significantly Restored |

Data adapted from Tan et al., 2025.[1] DAI: Disease Activity Index; SASP: Sulfasalazine (positive control).

Modulation of Cytokine Production

This compound has been shown to regulate the expression of key pro-inflammatory and anti-inflammatory cytokines in both colon tissue and serum of DSS-treated mice.[1]

| Cytokine | Colon Tissue (vs. DSS Model) | Serum (vs. DSS Model) |

| Pro-inflammatory | ||

| IL-1β | ↓ | ↓ |

| IL-6 | ↓ | ↓ |

| TNF-α | ↓ | ↓ |

| IFN-γ | ↓ | ↓ |

| IL-17A | ↓ | ↓ |

| IL-21 | ↓ | ↓ |

| Anti-inflammatory | ||

| IL-10 | ↑ | ↑ |

| TGF-β1 | ↑ | ↑ |

Data adapted from Tan et al., 2025.[1] ↓ indicates a decrease in expression, and ↑ indicates an increase in expression in the Rk2-treated groups compared to the DSS model group.

Restoration of Intestinal Barrier Function

This compound enhances intestinal barrier integrity by increasing the expression of tight junction proteins. In a DSS-induced colitis model, Rk2 treatment led to a significant increase in the protein expression of Mucin-2 (MUC-2), Zonula occludens-1 (ZO-1), and Occludin in the colon tissue.[1] It has also been reported to increase transepithelial electrical resistance (TEER) values in in vitro models.[2]

| Tight Junction Protein | DSS Model Group | Rk2-H (30 mg/kg) Group |

| MUC-2 | Decreased | Increased |

| ZO-1 | Decreased | Increased |

| Occludin | Decreased | Increased |

Data adapted from Tan et al., 2025.[1]

Regulation of Th17/Treg Cell Balance

A key mechanism underlying the immunomodulatory effect of this compound is its ability to restore the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs) in the mesenteric lymph nodes of mice with DSS-induced colitis.[1]

| Cell Population | DSS Model Group (%) | Rk2-H (30 mg/kg) Group (%) |

| Th17 (CD4+IL-17A+) | Significantly Increased | Significantly Decreased |

| Treg (CD4+CD25+Foxp3+) | Significantly Decreased | Significantly Increased |

Data adapted from Tan et al., 2025.[1]

Signaling Pathway Modulation

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

TNFSF14/LTβR/NIK Signaling Pathway

Studies suggest that the therapeutic effect of this compound in ulcerative colitis may be mediated through the TNFSF14/LTβR/NIK (Tumor Necrosis Factor Superfamily Member 14/Lymphotoxin Beta Receptor/NF-κB Inducing Kinase) pathway.[2]

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3] By inhibiting this pathway, Rk2 reduces the production of pro-inflammatory cytokines.

Anti-Cancer Activity (Data from related Ginsenoside Rh2)

While specific quantitative data for the anti-cancer activity of this compound is limited, extensive research on the structurally similar ginsenoside, Rh2, provides strong evidence for the potential anti-proliferative and apoptotic effects of Rk2 in various cancer cell lines.

IC50 Values of Ginsenoside Rh2 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 5.5[4] |

| LNCaP | Prostate Cancer | 4.4[4] |

| DU145 | Prostate Cancer | 19.3 (as GRh2)[5] |

| Caki-1 | Renal Cell Carcinoma | ~10 (in combination)[6] |

| 786-O | Renal Cell Carcinoma | ~10 (in combination)[6] |

| A498 | Renal Cell Carcinoma | ~10 (in combination)[6] |

It is important to note that these values are for Ginsenoside Rh2 and serve as an indicator of the potential anti-cancer activity of this compound.

Pharmacokinetics (Data from related Ginsenosides)

Specific pharmacokinetic data for this compound is not yet widely available. However, studies on other protopanaxadiol-type ginsenosides, such as Rb2 and Rh2, provide insights into the likely pharmacokinetic profile of Rk2. Generally, these ginsenosides exhibit low oral bioavailability due to poor absorption and rapid metabolism.[7][8]

Pharmacokinetic Parameters of Related Ginsenosides in Rats

| Ginsenoside | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rb2 | Oral | 50 | 400 ± 100 | - | 9700 ± 3200 | 0.08[7] |

| Rh2 | Oral | - | - | - | - | ~5[9] |

This data highlights the general pharmacokinetic characteristics of protopanaxadiol ginsenosides and suggests that strategies to enhance bioavailability may be necessary for therapeutic applications of Rk2.

Experimental Protocols

DSS-Induced Colitis in Mice

This protocol outlines the induction of colitis in mice using DSS and subsequent treatment with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Provides Multidimensional Relief for Ulcerative Colitis by Improving Intestinal Barrier Function, Reshaping Gut Microbiota, and Regulating Th17/Treg Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rh2 repressed the progression of prostate cancer through the mitochondrial damage induced by mitophagy and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh2 sensitizes the anti-cancer effects of sunitinib by inducing cell cycle arrest in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rb2: A review of pharmacokinetics and pharmacological effects -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 9. Pharmacokinetics and pharmacodynamics of Rh2 and aPPD ginsenosides in prostate cancer: a drug interaction perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rk2 and Its Potential Role in Colon Cancer Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the pharmacologically active saponins from ginseng, have garnered significant attention for their potential therapeutic applications in oncology. Among the various types of ginsenosides, Ginsenoside Rk2 is a lesser-studied compound with emerging evidence of its biological activity. This technical guide provides a concise overview of the known signaling pathways associated with this compound in the context of inflammation, which is closely linked to colon cancer, and explores the well-documented pathways of other key ginsenosides in colon cancer to provide a broader perspective for research and development.

This compound: Anti-Inflammatory Effects

While direct studies on this compound's signaling pathways in colon cancer are limited, its role in modulating inflammatory pathways has been reported. In an in vitro model of ulcerative colitis, this compound has been shown to reduce the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Tumor Necrosis Factor-α (TNF-α)[1]. This anti-inflammatory effect is achieved by inhibiting the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-activated protein kinase Kinase (MEK) pathway[1]. Chronic inflammation is a well-established risk factor for the development and progression of colon cancer, suggesting that the anti-inflammatory properties of this compound may contribute to its potential anti-cancer effects.

Comparative Analysis of Ginsenoside Signaling Pathways in Colon Cancer

To provide a comprehensive resource for researchers, this section details the signaling pathways modulated by other prominent ginsenosides, such as Rh2, Rb2, and the metabolite Compound K, in colon cancer cells. This comparative analysis may offer insights into the potential mechanisms of action for this compound.

Data Presentation: Quantitative Effects of Ginsenosides on Colon Cancer Cells

| Ginsenoside | Cell Line(s) | Effect | Quantitative Data | Reference |

| Ginsenoside Rh2 | HCT15, HCT116, DLD1 | Inhibition of cell viability | IC50: 39.50 µM (HCT15), 40.81 µM (HCT116), 46.16 µM (DLD1) | [2] |

| HCT116 Xenograft | Tumor growth suppression | 49% and 78% inhibition at 10 mg/kg and 50 mg/kg, respectively | ||

| Ginsenoside Rb2 | HT29, SW620 | Inhibition of cell invasion | 53%-81% decrease in invasion at 10, 50, and 100 µmol/L | [3] |

| Mouse Metastasis Model | Reduction of metastatic nodules | Significant decrease in liver, lung, and kidney nodules with 5 mg/kg intraperitoneally | [4] | |

| Compound K | HCT-116 Xenograft | Tumor growth inhibition | Significant inhibition from the 3rd week at 30 mg/kg | [5] |

Key Signaling Pathways Modulated by Ginsenosides in Colon Cancer

Ginsenoside Rh2 has been shown to directly bind to and inhibit the Axl receptor tyrosine kinase, a key player in cell proliferation, migration, and invasion.[2] Inhibition of Axl by Ginsenoside Rh2 leads to the downregulation of its downstream effectors, including Src, ERK, and p38, ultimately suppressing colon cancer cell growth and metastasis.[2]

References

- 1. Ginsenosides: an immunomodulator for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti‐metastatic effect of ginsenoside Rb2 in colorectal cancer in an EGFR/SOX2‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-metastatic effect of ginsenoside Rb2 in colorectal cancer in an EGFR/SOX2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compound K, a Ginsenoside Metabolite, Inhibits Colon Cancer Growth via Multiple Pathways Including p53-p21 Interactions [mdpi.com]

Neuroprotective Effects of Minor Ginsenosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary active saponins of ginseng, are classified into major and minor types based on their abundance. While major ginsenosides are more prevalent in raw ginseng, minor ginsenosides, often metabolites of major ones, exhibit superior bioavailability and pharmacological activities, including potent neuroprotective effects. This technical guide provides an in-depth overview of the neuroprotective mechanisms of key minor ginsenosides, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

The neuroprotective properties of minor ginsenosides are attributed to their ability to counteract several pathological processes implicated in neurodegenerative diseases and acute brain injury. These mechanisms include the attenuation of excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2][3]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies, illustrating the neuroprotective efficacy of different minor ginsenosides in both in vitro and in vivo models.

Table 1: In Vitro Neuroprotective Effects of Minor Ginsenosides

| Ginsenoside | Model System | Insult | Concentration/Dose | Observed Effect | Reference |

| Rg3 | Rat cultured hippocampal neurons | Homocysteine (HC) | EC50: 28.7 ± 7.5 µM | Inhibition of HC-induced cell death | [4] |

| Rg3 | Rat cultured hippocampal neurons | Homocysteine (HC) | IC50: 41.5 ± 17.5 µM | Inhibition of HC-induced intracellular Ca2+ elevation | [4] |

| Rg3 | Xenopus oocytes expressing NMDA receptor | Homocysteine (HC) | IC50: 47.3 ± 14.2 µM | Inhibition of HC-induced currents | [4] |

| Rg3 | PC12 cells | CoCl2 | 20 µg/mL | Increased cell viability to 63.02 ± 3.56% | [5] |

| Rh2 | PC12 cells | CoCl2 | 0.5 µg/mL | Increased cell viability to 59.47 ± 2.85% | [5] |

| Compound K | HT22 cells | Aβ | 2.5 - 10 µM | Increased cell viability (dose-dependent) | [6] |

| Compound K | HT22 cells | H2O2 | 8 µM | Significantly increased cell survival rate | [7] |

| F1 | N2a and SH-SY5Y cells | Aβ | 2.5 µM | Reduced Aβ-induced cytotoxicity | [8][9] |

| Rg2 | PC12 cells | Glutamate (1 mmol/L) | 0.05, 0.1, 0.2 mmol/L | Significantly attenuated glutamate-induced neurotoxicity | [10] |

| PPD | PC12 cells | Glutamate (5 mM) | 5, 10, 20 µM | Significantly improved cell viability | [11] |

Table 2: In Vivo Neuroprotective Effects of Minor Ginsenosides

| Ginsenoside | Animal Model | Injury Model | Dosing Regimen | Observed Effect | Reference |

| Rg3 | Mice | Rotenone-induced Parkinson's | 5, 10, or 20 mg/kg | Improved motor function, increased TH-positive neurons | [12] |

| Rg3 | Rats | Intracerebroventricular HC | Pre-administration (i.c.v.) | Dose-dependently reduced hippocampal damage | [4] |

| F1 | APP/PS1 AD Mice | Alzheimer's Disease | 10 mg/kg/day for 8 weeks | Reduced Aβ plaques in the hippocampus | [8][13] |

| Compound K | Young and elderly mice | - | 10 mg/kg | Increased adult hippocampal neurogenesis | [14] |

| GMC1 | Rats | MCAO | 10 mg/kg (i.p.) for 28 days | Significantly reduced infarct volume, improved neurological scores | [2] |

Key Signaling Pathways in Neuroprotection

Minor ginsenosides exert their neuroprotective effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In neurodegenerative conditions, overactivation of NF-κB contributes to neuronal damage. Minor ginsenosides can inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[15]

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Minor ginsenosides can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which protect neurons from oxidative stress.[16]

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. Certain minor ginsenosides can activate this pathway, thereby protecting neurons from various insults.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of the neuroprotective effects of minor ginsenosides.

In Vitro Neuroprotection Assay using PC12 Cells

Objective: To assess the protective effect of a minor ginsenoside against toxin-induced cell death in a neuronal-like cell line.

Materials:

-

PC12 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) and Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate, or Aβ peptide)

-

Minor ginsenoside of interest

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[17]

-

Ginsenoside Pre-treatment: Treat the cells with various concentrations of the minor ginsenoside for a specified period (e.g., 2 hours). Include a vehicle control group (e.g., DMSO).

-

Neurotoxin Insult: After pre-treatment, add the neurotoxin to the wells (except for the control group) to induce cell death. The concentration and incubation time will depend on the specific toxin used.

-

MTT Assay for Cell Viability:

-

After the toxin incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group and plot against the ginsenoside concentration to determine the protective effect.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effect of a minor ginsenoside in a rat model of ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane or chloral hydrate)

-

Surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Heating pad

-

Minor ginsenoside of interest

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert the nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[18]

-

The duration of occlusion is typically 90-120 minutes.

-

-

Reperfusion: After the occlusion period, withdraw the suture to allow for reperfusion.

-

Ginsenoside Administration: Administer the minor ginsenoside (e.g., via intraperitoneal injection) at a predetermined dose and time point (e.g., before or after MCAO).

-

Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system (e.g., 0-4 scale).

-

Infarct Volume Measurement:

-

Euthanize the rat and harvest the brain.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution for 30 minutes at 37°C.[18]

-

The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated and ginsenoside-treated groups.

Western Blot Analysis for NF-κB Activation

Objective: To determine the effect of a minor ginsenoside on the activation of the NF-κB pathway.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. To assess NF-κB activation, probing for the phosphorylated form of the p65 subunit (p-p65) is a common method.[19][20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the p-p65/p65 ratio indicates NF-κB activation.

Immunofluorescence for Nrf2 Nuclear Translocation

Objective: To visualize the translocation of Nrf2 to the nucleus upon treatment with a minor ginsenoside.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-Nrf2)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the minor ginsenoside for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize them.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Antibody Incubation: Incubate with the primary anti-Nrf2 antibody, followed by the fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of Nrf2 will be observed as an overlap of the Nrf2 signal (e.g., green) and the DAPI signal (blue).[21]

Conclusion

Minor ginsenosides represent a promising class of compounds for the development of novel neuroprotective therapies. Their multifaceted mechanisms of action, targeting key pathways involved in neurodegeneration, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore and harness the neuroprotective properties of these fascinating molecules. Future research should focus on clinical trials to validate the preclinical findings and translate these promising natural compounds into effective treatments for a range of neurological disorders.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]

- 4. Neuroprotective effects of ginsenoside Rg3 against homocysteine-induced excitotoxicity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Ginsenosides against Cerebral Ischemia [mdpi.com]

- 6. Frontiers | Ginsenoside compound K reduces neuronal damage and improves neuronal synaptic dysfunction by targeting Aβ [frontiersin.org]

- 7. Protective effects of ginsenoside CK against oxidative stress-induced neuronal damage, assessed with 1 H-NMR-based metabolomics – ScienceOpen [scienceopen.com]

- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 9. mdpi.com [mdpi.com]

- 10. Protective effects of ginsenoside Rg2 against glutamate-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginsenoside Rg3 exerts a neuroprotective effect in rotenone-induced Parkinson's disease mice via its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ginsenoside F1 Protects the Brain against Amyloid Beta-Induced Toxicity by Regulating IDE and NEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotective Effects of Ginsenosides against Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ginsenosides attenuate bioenergetics and morphology of mitochondria in cultured PC12 cells under the insult of amyloid beta-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ginsenoside Rk2 using a Validated UPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Ginsenoside Rk2 in biological matrices using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). Ginsenosides are the primary bioactive compounds in ginseng and their accurate quantification is crucial for quality control, pharmacokinetic studies, and pharmacological research.[1][2] The method described herein utilizes the high sensitivity and specificity of the Multiple Reaction Monitoring (MRM) mode for reliable and precise measurement of this compound.[1][2][3]

Principle

This method employs a reversed-phase UPLC system for the chromatographic separation of this compound from other matrix components. The separation is achieved based on the analyte's polarity, using a C18 column and a gradient elution of water and organic solvent, typically acetonitrile, with a formic acid modifier to improve peak shape and ionization efficiency.[4][5]

Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) and detected by a tandem mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte.[2][3] This technique provides excellent selectivity and sensitivity, minimizing interference from co-eluting compounds.[5]

Materials and Reagents

-

Standards: this compound (purity ≥98%), Internal Standard (IS) such as Digoxin or another ginsenoside not present in the sample.

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and formic acid.[4][6]

-

Water: Ultrapure water (18.2 MΩ·cm).[6]

-

Equipment:

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions of 1 mg/mL.[3][5] Store at -20°C.[3]

-

Working Solutions: Prepare serial dilutions of the Rk2 stock solution with 50% methanol to create calibration standards ranging from 1 ng/mL to 500 ng/mL.[1][3]

-

Internal Standard Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration (e.g., 100 ng/mL).

Sample Preparation

-

Extraction: To 100 µL of the sample (e.g., plasma, tissue homogenate, or herbal extract), add 400 µL of methanol containing the internal standard. For herbal powders, use ultrasonic extraction with 70% methanol (e.g., 1 g of sample in 9 mL of solvent).[7]

-

Precipitation/Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pelletize precipitates.[3]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.[3][7]

-

Dilution: If necessary, dilute the final extract with 50% methanol to ensure the analyte concentration falls within the linear range of the calibration curve.[3]

Note: For very complex matrices requiring further cleanup, an optional Solid Phase Extraction (SPE) step can be implemented using a C18 cartridge after the extraction step.[7]

UPLC-MS/MS Analysis

The following tables summarize the recommended starting conditions for the UPLC-MS/MS system. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

|---|---|

| UPLC System | Waters ACQUITY UPLC H-Class or equivalent[4] |

| Column | ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid[4][5] |